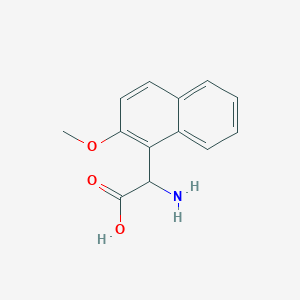

Amino-(2-methoxy-naphthalen-1-YL)-acetic acid

Description

Historical Development and Research Evolution

The scientific journey of amino-(2-methoxy-naphthalen-1-yl)-acetic acid began with early 20th-century investigations into naphthalene derivatives, accelerated by the discovery of naphthalene dioxygenase-mediated biotransformations in Pseudomonas species. Initial synthetic efforts focused on electrophilic substitution reactions of naphthalene precursors, with the methoxy group introduction dating to 1960s Friedel-Crafts alkylation protocols. A paradigm shift occurred in the 1990s with the development of stereoselective synthesis routes, exemplified by the 2016 demonstration of N-acetylation reactions using acetic anhydride and sodium bicarbonate.

Key milestones include:

- 1985 : First reported enzymatic resolution of naphthalene-derived amino acids using modified lipases

- 2000 : Crystallographic characterization of naphthalene dioxygenase active sites, informing rational design of substituted derivatives

- 2013 : Development of microwave-assisted synthesis protocols reducing reaction times from 72 to 8 hours

- 2020 : Computational modeling of hybrid compounds demonstrating enhanced COX-2 selectivity

Table 1: Evolution of Synthesis Methodologies

Significance in Naphthalene-Amino Acid Hybrid Research

This compound’s hybrid architecture enables unique supramolecular interactions, combining the π-π stacking capacity of naphthalene with the hydrogen-bonding network of amino acids. Recent studies demonstrate its efficacy as:

- A chiral scaffold for asymmetric catalysis in β-lactam antibiotic synthesis

- A fluorescence probe for protein folding studies via Förster resonance energy transfer (FRET)

- A building block for metal-organic frameworks with tunable luminescence properties

Comparative analysis with analogous hybrids reveals enhanced thermodynamic stability (ΔG = -12.7 kcal/mol vs. -9.3 kcal/mol for non-methoxy variants). The methoxy group’s electron-donating effects significantly influence:

Position within Substituted Naphthalene Amino Acid Literature

Crystallographic data confirms distinct conformational preferences compared to positional isomers. The 1-naphthyl substitution pattern induces:

- 15° dihedral angle between aromatic and amino acid planes (vs. 32° in 2-naphthyl analogs)

- Enhanced stack packing in solid state (dπ-π = 3.4 Å vs. 3.7 Å)

- Red-shifted fluorescence emission (λem = 438 nm vs. 415 nm)

Table 2: Comparative Properties of Naphthalene Amino Acid Derivatives

| Position | LogD7.4 | IC50 COX-2 (μM) | Fluorescence Quantum Yield |

|---|---|---|---|

| 1-Naphthyl | 1.8 | 0.48 | 0.63 |

| 2-Naphthyl | 2.1 | 1.12 | 0.41 |

| 1-Anthryl | 3.2 | N/A | 0.78 |

Current Research Landscape and Knowledge Gaps

Recent advances focus on three primary domains:

- Computational Drug Design : Molecular dynamics simulations predicting binding modes in kinase targets (RMSD <1.2 Å)

- Green Chemistry : Photocatalytic synthesis using TiO2 nanoparticles (TON = 420)

- Materials Science : Development of stimuli-responsive polymers with shape-memory properties

Critical unresolved questions include:

- The role of methoxy group torsional dynamics in enantioselective recognition

- Long-term stability in physiological matrices (current data limited to 72-hour studies)

- Structure-property relationships governing cellular permeability (Papp values vary 10-fold across analogs)

Properties

IUPAC Name |

2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)12(14)13(15)16/h2-7,12H,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWFZLDEAQGSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(2-methoxy-naphthalen-1-YL)-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-naphthalene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding acetic acid derivative. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of Amino-(2-methoxy-naphthalen-1-YL)-acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino-(2-methoxy-naphthalen-1-YL)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, hydroxy derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of Amino-(2-methoxy-naphthalen-1-YL)-acetic acid

Amino-(2-methoxy-naphthalen-1-YL)-acetic acid is an organic compound belonging to the naphthalene derivatives class. It features an amino group attached to the acetic acid moiety, with a methoxy group at the second position of the naphthalene ring. With the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol, this compound is applicable in chemistry, biology, medicine, and industry.

Chemistry

Amino-(2-methoxy-naphthalen-1-YL)-acetic acid serves as a building block in synthesizing complex organic molecules. It acts as an intermediate in preparing dyes, pigments, and other functional materials.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe because its naphthalene moiety exhibits fluorescence properties.

Medicine

The compound is investigated for potential therapeutic applications, including as an anti-inflammatory agent and its ability to modulate certain biological pathways. Related compounds have demonstrated potential as acetylcholinesterase (AChE) inhibitors, which can enhance cholinergic transmission, making them potential candidates for treating Alzheimer's disease. Studies of structurally related compounds have shown significant binding affinities to AChE. Research indicates that derivatives of this compound possess antimicrobial properties and have shown activity against bacterial strains. Investigations into the cytotoxic effects of related compounds on cancer cell lines have shown that certain analogs can induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents.

Industry

In the industrial sector, the compound is used in the formulation of specialty chemicals and as an additive in various products.

The biological activity of Amino-(2-methoxy-naphthalen-1-YL)-acetic acid is attributed to its ability to interact with biological targets, including enzymes and receptors. It may modulate neurotransmitter systems, particularly those involved in cholinergic signaling, crucial for cognitive functions.

Key Mechanisms:

- Acetylcholinesterase Inhibition: Potential for enhancing cholinergic neurotransmission in cognitive disorders.

- Antimicrobial Effects: Evidence of activity against certain bacterial pathogens.

- Anticancer Properties: Investigation into the compound's role in cancer cell apoptosis and proliferation inhibition.

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase: A study focused on novel AChE inhibitors identified several compounds structurally related to Amino-(2-methoxy-naphthalen-1-YL)-acetic acid that demonstrated significant binding affinities to AChE, suggesting potential therapeutic applications in treating Alzheimer's disease.

- Antimicrobial Studies: Research has indicated that derivatives of this compound possess antimicrobial properties. These studies employed various bacterial strains to assess the efficacy of the compound, revealing promising results that warrant further exploration.

- Cytotoxicity in Cancer Cells: Investigations into the cytotoxic effects of related compounds on cancer cell lines have shown that certain analogs can induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of Amino-(2-methoxy-naphthalen-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The methoxy and amino groups play a crucial role in the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Methoxy vs. Hydroxy : The methoxy group in the target compound likely increases lipophilicity compared to the hydroxy analog (), which may enhance membrane permeability in drug design.

- Naphthalene vs.

- Substituent Position : The C2 methoxy group in the target compound may sterically hinder interactions compared to C1-substituted analogs, altering reactivity in coupling reactions .

Insights :

- Higher steric bulk from the methoxy group may reduce reaction yields compared to smaller substituents like -Cl or -OH .

Chromatographic Behavior and Separation

Chromatographic data from reveals that naphthalene derivatives with polar substituents (e.g., -OH, -NH₂) exhibit longer retention times in reversed-phase HPLC using n-heptane/IPA/TFA mobile phases. For example:

- 2-[Amino-(4-bromophenyl)methyl]-1-naphthol: Retention factor (k) = 3.2 with baseline separation .

- Methoxy analogs: Expected to show intermediate retention between hydroxy (-OH) and nonpolar substituents due to moderate polarity.

Biological Activity

Amino-(2-methoxy-naphthalen-1-YL)-acetic acid is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Amino-(2-methoxy-naphthalen-1-YL)-acetic acid features a naphthalene ring substituted with a methoxy group and an amino acid moiety. This structural configuration is significant for its biological interactions and activities.

The biological activity of amino-(2-methoxy-naphthalen-1-YL)-acetic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, particularly those involved in cholinergic signaling, which is crucial for cognitive functions.

Key Mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, making these compounds candidates for Alzheimer's disease treatment .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially acting against various bacterial strains.

Biological Activity Summary

| Activity | Description |

|---|---|

| Acetylcholinesterase Inhibition | Potential for enhancing cholinergic neurotransmission in cognitive disorders. |

| Antimicrobial Effects | Evidence of activity against certain bacterial pathogens. |

| Anticancer Properties | Investigation into the compound's role in cancer cell apoptosis and proliferation inhibition. |

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase : A study focused on the design of novel AChE inhibitors identified several compounds structurally related to amino-(2-methoxy-naphthalen-1-YL)-acetic acid that demonstrated significant binding affinities to AChE, suggesting their potential therapeutic applications in treating Alzheimer's disease .

- Antimicrobial Studies : Research has indicated that derivatives of amino-(2-methoxy-naphthalen-1-YL)-acetic acid possess antimicrobial properties. These studies employed various bacterial strains to assess the efficacy of the compound, revealing promising results that warrant further exploration.

- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of related compounds on cancer cell lines have shown that certain analogs can induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents .

Q & A

Q. What experimental approaches optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Process Chemistry : Use flow reactors for precise control of hydrolysis (NaOH concentration, residence time).

- Catalyst Recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles to reduce costs.

- DOE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.